(2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid
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Overview
Description
(2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid is a chemical compound characterized by the presence of a difluorophenyl group attached to an oxirane ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable epoxidizing agent to form the oxirane ring. This intermediate is then reacted with a propanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like titanium tetraisopropoxide to facilitate the epoxidation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for large-scale synthesis, focusing on factors such as reaction time, temperature, and the concentration of reactants to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(2-(2,4-Difluorophenyl)oxiran-2-yl)propanoic Acid
- (2R)-2-(2-(3,5-Difluorophenyl)oxiran-2-yl)propanoic Acid
- (2R)-2-(2-(2,6-Difluorophenyl)oxiran-2-yl)propanoic Acid
Uniqueness
(2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structural feature can result in different pharmacological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H10F2O3 |
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Molecular Weight |
228.19 g/mol |
IUPAC Name |
(2R)-2-[2-(2,5-difluorophenyl)oxiran-2-yl]propanoic acid |
InChI |
InChI=1S/C11H10F2O3/c1-6(10(14)15)11(5-16-11)8-4-7(12)2-3-9(8)13/h2-4,6H,5H2,1H3,(H,14,15)/t6-,11?/m0/s1 |
InChI Key |
IMCFTYDAJBVGGO-OCAOPBLFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)C1(CO1)C2=C(C=CC(=C2)F)F |
Canonical SMILES |
CC(C(=O)O)C1(CO1)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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